molecular formula C10H15N2O9P B1625621 5-Methyluridine 5'-monophosphate CAS No. 3590-47-4

5-Methyluridine 5'-monophosphate

Cat. No. B1625621
CAS RN: 3590-47-4
M. Wt: 338.21 g/mol
InChI Key: IGWHDMPTQKSDTL-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMP is a pyrimidine ribonucleoside 5'-monophosphate in which the pyrimidine element is 5-methyluracil. Derived from breakdown of an RNA molecule, typically a tRNA modified at position 54 (U to T). It derives from a ribothymidine. It is a conjugate acid of a TMP(2-).

Scientific Research Applications

1. Viral Replication Inhibition

5-Methyluridine 5'-monophosphate derivatives are explored for their potential in inhibiting viral replication. For instance, PSI-6130, a related compound, shows potent inhibition of hepatitis C virus (HCV) RNA replication. Its metabolism leads to the formation of 5'-triphosphate of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine, a potent inhibitor of HCV RNA-dependent RNA polymerase (RdRp) (Murakami et al., 2007).

2. Prodrug Delivery Systems

5-Methyluridine 5'-monophosphate is also studied in the context of prodrug delivery systems. A study described the use of cyclic-disulfide-based nucleoside monophosphate prodrugs for cytosol-specific drug delivery, demonstrating the potential of these compounds in targeted therapeutic applications (Butora et al., 2014).

3. Enzymatic Synthesis and Analysis

Research also delves into the efficient enzymatic synthesis of deoxynucleoside-5′-monophosphates, including derivatives of 5-methyluridine. These compounds are vital in medicine and as biochemical reagents (Zou et al., 2013).

4. Covalent Catalysis in RNA Modification

5-Methyluridine 5'-monophosphate is involved in RNA modification processes. A study highlights the covalent catalytic strategies of enzymes that modify RNA molecules, including those acting on the tripartite structures of nucleotides like 5-methyluridine 5'-monophosphate (Walsh, 2022).

properties

CAS RN

3590-47-4

Product Name

5-Methyluridine 5'-monophosphate

Molecular Formula

C10H15N2O9P

Molecular Weight

338.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

IGWHDMPTQKSDTL-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

sequence

T

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyluridine 5'-monophosphate
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